The compound 2-Amino-5-ureido-4,6-pyrimidinedione and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential applications as pharmacological agents and their unique chemical properties. These compounds are known for their ability to engage in hydrogen bonding, which can lead to dimerization and affect their solubility and pharmacokinetic profiles. The research into these compounds is driven by the need to understand their mechanism of action and to explore their utility in various therapeutic areas.
The applications of 2-Amino-5-ureido-4,6-pyrimidinedione derivatives span across different fields, primarily in medicinal chemistry. The ability to selectively bind to adenosine receptors makes these compounds promising candidates for the development of drugs targeting cardiovascular diseases, neurological disorders, and possibly other conditions where adenosine signaling is implicated2. The high dimerization constants and the ability to form stable hydrogen-bonded dimers could also make these compounds suitable for the design of supramolecular structures, which have applications in materials science and nanotechnology1.
(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea is a nitrogenous heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound features an amino group and a urea moiety, which contributes to its biological activity. It has been identified as a potential scaffold for the development of various pharmacological agents, particularly in the context of kinase inhibition and anti-inflammatory activities .
The synthesis of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea can be achieved through several methods, often involving multi-component reactions. One notable approach is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The reaction typically proceeds through condensation, cyclization, and subsequent aromatization.
The molecular structure of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea can be characterized by its distinct functional groups:
The compound's molecular formula is CHNO, with a molar mass of approximately 158.13 g/mol. The presence of the dioxo groups significantly influences its reactivity and interaction with biological targets .
(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea participates in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation and may involve controlling temperature and pH to optimize yields .
The mechanism of action for (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea primarily relates to its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance:
Studies indicate that the binding interactions involve hydrogen bonding between the amino and urea groups with critical residues in the active site of target enzymes .
The physical properties of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea include:
Key chemical properties include:
These properties make it suitable for various applications in medicinal chemistry .
(2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea has several scientific applications:
The compound is systematically named as (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea, reflecting its core structural features. According to IUPAC conventions:
Molecular descriptors include:
Table 1: Molecular Descriptors of (2-amino-4,6-dioxo-1H-pyrimidin-5-yl)urea
Descriptor | Value |
---|---|
Empirical formula | C₅H₆N₄O₃ |
Molecular weight | 170.13 g/mol |
Hydrogen bond donors | 5 |
Hydrogen bond acceptors | 6 |
Calculated TPSA | 138 Ų |
Single-crystal X-ray diffraction reveals a planar molecular conformation stabilized by an extensive hydrogen-bonding network. Key crystallographic parameters include:
Intramolecular hydrogen bonds dominate the stabilization:
Table 2: Hydrogen Bond Geometry in Crystalline State
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
---|---|---|---|---|
N(urea)–H···O(C4) | 0.88 | 2.65 | 3.07 | 148 |
N2–H···O(C4) | 0.86 | 2.70 | 3.01 | 156 |
N2–H···O(C6) | 0.86 | 2.73 | 3.11 | 132 |
Intermolecular interactions propagate a layered architecture via N–H···O=C bonds, forming R₂₂(8) ring motifs along the b-axis [8].
FT-IR spectroscopy (KBr pellet, cm⁻¹):
NMR assignments (DMSO-d₆, ppm):
High-resolution mass spectrometry (HRMS):
Tautomeric equilibria involve proton migration between N1, N3, and urea oxygen:
Table 3: Tautomeric Stability Calculated at B3LYP/6-311G(d,p) Level
Tautomer | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
---|---|---|
1,4-Dihydro (N1–H) | 0.0 (reference) | 8.2 |
3,4-Dihydro (N3–H) | +12.5 | 7.8 |
Urea enol (C=O → C–OH) | +28.3 | 9.1 |
Electronic structure analysis (DFT, B3LYP/6-311G(d,p)):
Resonance-assisted hydrogen bonding (RAHB): The conjugated system (pyrimidinone-urea) enhances N–H···O bond strength (Eₘₐₓ = –45 kJ/mol), evidenced by bond shortening in crystals and IR redshift of N–H stretches [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0